molecular formula C9H13N4O4+ B12326145 [(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium

[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium

Cat. No.: B12326145
M. Wt: 241.22 g/mol
InChI Key: SWQRVKIIUXFWGX-VNYSASMYSA-O
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Description

[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include nucleophilic substitution reactions and condensation reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to form stable complexes with these targets, thereby influencing their activity and function.

Comparison with Similar Compounds

[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific reactivity, making this compound unique in its applications and mechanisms of action.

Properties

Molecular Formula

C9H13N4O4+

Molecular Weight

241.22 g/mol

IUPAC Name

[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium

InChI

InChI=1S/C9H12N4O4/c1-4-17-8(15)11-5-6(10)12(2)9(16)13(3)7(5)14/h10H,4H2,1-3H3/p+1/b10-6?,11-5+

InChI Key

SWQRVKIIUXFWGX-VNYSASMYSA-O

Isomeric SMILES

CCOC(=O)/N=C/1\C(=[NH2+])N(C(=O)N(C1=O)C)C

Canonical SMILES

CCOC(=O)N=C1C(=[NH2+])N(C(=O)N(C1=O)C)C

Origin of Product

United States

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